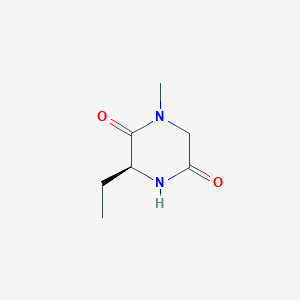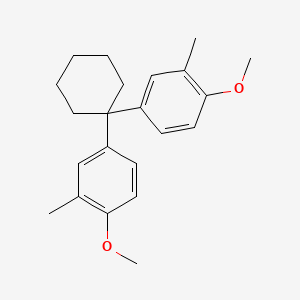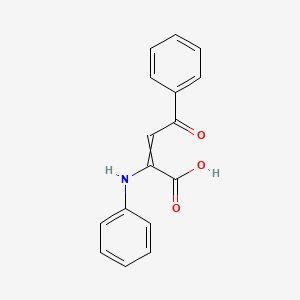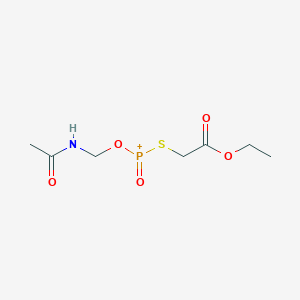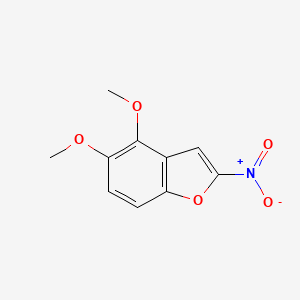
4,5-Dimethoxy-2-nitro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethoxy-2-nitro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of two methoxy groups and a nitro group attached to the benzofuran core. Benzofurans are known for their wide range of biological and pharmacological activities, making them significant in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-nitro-1-benzofuran typically involves the nitration of a benzofuran derivative. One common method is the electrophilic nitration of benzofuran using a mixture of ammonium cerium(IV) nitrate and acetic anhydride at room temperature. This reaction yields 2-nitrobenzofuran, which can then be further modified to introduce the methoxy groups at the 4 and 5 positions .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale nitration and subsequent functional group modifications. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethoxy-2-nitro-1-benzofuran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethoxy-2-nitro-1-benzofuran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 4,5-Dimethoxy-2-nitro-1-benzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with potential therapeutic applications
Uniqueness
4,5-Dimethoxy-2-nitro-1-benzofuran is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
65162-17-6 |
|---|---|
Molekularformel |
C10H9NO5 |
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
4,5-dimethoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C10H9NO5/c1-14-8-4-3-7-6(10(8)15-2)5-9(16-7)11(12)13/h3-5H,1-2H3 |
InChI-Schlüssel |
HIQPRSKZFSITDN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)OC(=C2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene](/img/structure/B14493959.png)

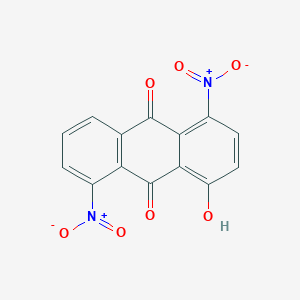
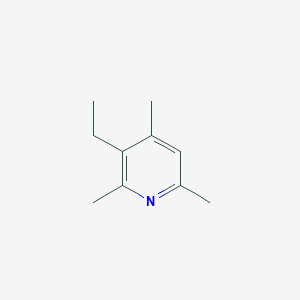
![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
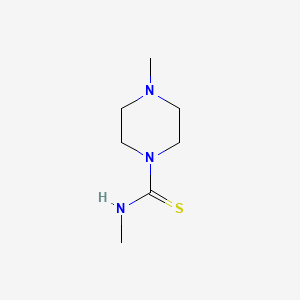
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)

